molecular formula C29H19ClN2O2 B11029662 N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide

N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11029662
M. Wt: 462.9 g/mol
InChI Key: HLPOTDKMLDJSLG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzoyl, chlorophenyl, and phenyl groups, enhancing its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then reacted with 2-benzoyl-4-chloroaniline under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific proteins or enzymes, inhibiting their activity or altering their function. This interaction is typically mediated by the quinoline core and the various substituents, which can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core with benzoyl, chlorophenyl, and phenyl groups. This structure provides a distinct set of chemical properties, making it particularly useful in applications requiring specific reactivity or binding characteristics. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of its use.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H19ClN2O2

Molecular Weight

462.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C29H19ClN2O2/c30-21-15-16-26(24(17-21)28(33)20-11-5-2-6-12-20)32-29(34)23-18-27(19-9-3-1-4-10-19)31-25-14-8-7-13-22(23)25/h1-18H,(H,32,34)

InChI Key

HLPOTDKMLDJSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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